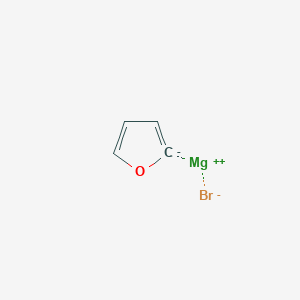

2-Furylmagnesium bromide

Description

Historical Trajectories and Foundational Principles of Grignard Reagents in Chemical Synthesis

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a pivotal moment in the history of chemistry. thermofisher.comnobelprize.org This discovery, for which he was awarded the Nobel Prize in Chemistry in 1912, provided a powerful and straightforward method for forming carbon-carbon bonds, a fundamental transformation in organic synthesis. nobelprize.orgnumberanalytics.comrsc.org Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comacs.org The solvent plays a crucial role in stabilizing the organomagnesium compound. numberanalytics.com

The fundamental principle behind the utility of Grignard reagents lies in the polarity of the carbon-magnesium bond. wikipedia.org The significant difference in electronegativity between the carbon and magnesium atoms results in a highly polar covalent bond, where the carbon atom carries a partial negative charge and acts as a potent nucleophile and a strong base. wikipedia.orgbyjus.com This nucleophilic character allows Grignard reagents to react with a wide array of electrophiles, most notably carbonyl compounds like aldehydes, ketones, and esters, to form new carbon-carbon bonds and, after an acidic workup, alcohols. byjus.comchemistrysteps.commasterorganicchemistry.com The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon. chemistrysteps.com For instance, the reaction with formaldehyde (B43269) yields primary alcohols, other aldehydes give secondary alcohols, and ketones produce tertiary alcohols. organic-chemistry.orgacechemistry.co.uk

Beyond simple carbonyl additions, Grignard reagents can participate in a variety of other transformations, including reactions with epoxides, nitriles, and acid chlorides. numberanalytics.comchemistrysteps.com While the primary reaction pathway is often a polar, nucleophilic addition, under certain conditions, such as with sterically hindered substrates, a single electron transfer (SET) mechanism may operate. organic-chemistry.orgu-tokyo.ac.jp The versatility and reactivity of Grignard reagents have solidified their status as indispensable tools in the arsenal (B13267) of synthetic organic chemists. numberanalytics.comacechemistry.co.uk

| Reaction Type | Electrophile | Product (after workup) |

| Carbonyl Addition | Aldehyde | Secondary Alcohol |

| Carbonyl Addition | Ketone | Tertiary Alcohol |

| Carbonyl Addition | Ester | Tertiary Alcohol (with excess reagent) |

| Ring Opening | Epoxide | Alcohol |

| Addition | Carbon Dioxide | Carboxylic Acid |

Strategic Importance of Furan-Derived Building Blocks in Advanced Organic Synthesis

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are of significant strategic importance in modern organic synthesis. nih.govacs.orgnumberanalytics.com These compounds serve as versatile building blocks for the construction of a wide range of complex molecules, including natural products, pharmaceuticals, and materials. acs.orgnumberanalytics.comacs.org The utility of furan stems from its unique reactivity, which allows it to participate in a diverse array of chemical transformations. acs.org

While furan exhibits aromatic character, its resonance energy is considerably lower than that of benzene, making it more susceptible to reactions that involve dearomatization. acs.org This property allows furan to act as a precursor to various five-, six-, and seven-membered ring systems. acs.org Furan derivatives are key components in many biologically active compounds and are used in medicinal chemistry to develop new therapeutic agents. nih.govresearchgate.net For instance, the furan nucleus is present in numerous natural products and has been incorporated into drugs with antimicrobial and anticancer properties. numberanalytics.comresearchgate.net

The synthesis of complex molecules often relies on the strategic incorporation of furan moieties. numberanalytics.combenthamdirect.com Furan can be used as a starting material for the synthesis of other heterocyclic systems and can be functionalized to introduce a variety of substituents. benthamdirect.comresearchgate.net The ability to readily access and chemically manipulate the furan ring makes it an invaluable tool for synthetic chemists aiming to create novel and structurally diverse molecules. acs.orgijsrst.com

| Application Area | Examples |

| Medicinal Chemistry | Antimicrobial agents, Anticancer agents |

| Natural Product Synthesis | Furanocembranoids, Furanosesquiterpenes |

| Material Science | Conjugated polymers, Furan-based resins |

Positioning of 2-Furylmagnesium Bromide within Modern Synthetic Methodologies

This compound, the Grignard reagent derived from 2-bromofuran (B1272941), occupies a specific and important niche within modern synthetic methodologies. It combines the potent nucleophilicity of a Grignard reagent with the unique chemical properties of the furan ring. oup.comoup.com The preparation of this compound has been studied, with methods utilizing activated magnesium-copper alloy to facilitate its formation. oup.comoup.com

This reagent serves as a key intermediate for introducing the 2-furyl group into organic molecules. oup.com A significant application of this compound is in cross-coupling reactions. dtu.dkwikipedia.org These reactions, often catalyzed by transition metals like palladium or manganese, allow for the formation of carbon-carbon bonds between the furan ring and other organic fragments, typically aryl or vinyl halides. dtu.dknih.gov For example, manganese-catalyzed cross-coupling of arylmagnesium bromides has been explored, though heterocyclic Grignard reagents like this compound have shown to be challenging substrates in some aerobic heterocoupling reactions. dtu.dkdtu.dk

The synthesis of natural products containing a furan moiety has been achieved using this compound and its derivatives. For instance, the synthesis of rosefuran and sesquirosefuran, components of essential oils, has been accomplished through the reaction of substituted 2-furylmagnesium bromides with appropriate alkyl halides. oup.comoup.comacs.org These syntheses highlight the utility of this Grignard reagent in constructing specific and complex target molecules. oup.com The ability to form this compound and engage it in subsequent reactions provides a direct and valuable route for the synthesis of a variety of furan-containing compounds. oup.comdeepdyve.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2H-furan-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPUXNYBATXBBI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CO[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313064 | |

| Record name | Bromo-2-furanylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98754-48-4 | |

| Record name | Bromo-2-furanylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Furylmagnesium Bromide

Direct Formation via Halogen-Magnesium Exchange: Procedural Variations and Optimization

The most common method for preparing 2-furylmagnesium bromide is through the direct reaction of an organic halide, specifically 2-bromofuran (B1272941), with magnesium metal. This reaction is a surface-mediated process involving the insertion of a magnesium atom into the carbon-halogen bond alfredstate.edu.

The fundamental reaction is as follows:

2-Bromofuran + Mg → this compound

Several procedural variations and optimization strategies have been developed to enhance the efficiency of this reaction. A key challenge in Grignard reagent formation is the initiation of the reaction, which can be overcome by activating the magnesium surface. Common activation methods include the use of iodine crystals, which chemically clean the magnesium surface reddit.com.

A notable procedural variation involves the use of an activated 90% magnesium-copper alloy to prepare this compound. This method has been successfully employed in the synthesis of natural products like rosefuran and sesquirosefuran, demonstrating its efficacy in producing the desired Grignard reagent in good yields consensus.app. The formation of undesired side products, such as those from Wurtz coupling, can be minimized by controlling the reaction conditions, such as the rate of addition of the halide researchgate.net.

Optimization of the direct formation method hinges on several factors:

Magnesium Activation : Ensuring the magnesium surface is free of passivating oxide layers is critical.

Anhydrous Conditions : The reaction is highly sensitive to moisture; therefore, flame-dried glassware and anhydrous solvents are essential reddit.com.

Controlled Addition : Slow, controlled addition of the 2-bromofuran solution to the magnesium suspension helps to manage the exothermic nature of the reaction and prevent side reactions researchgate.net.

| Parameter | Method/Condition | Purpose | Research Finding |

| Magnesium Source | Standard Magnesium Turnings | Standard reagent | Effective, but may require activation. |

| Activated Mg-Cu Alloy (90%) | Enhanced reactivity | Used successfully for synthesizing this compound for natural product synthesis consensus.app. | |

| Activation | Iodine (I₂) Crystal | Chemical cleaning of Mg surface | A common and effective method to initiate Grignard formation reddit.com. |

| Reaction Control | Slow addition of halide | Manage exothermicity | Helps to control the reaction temperature and minimize Wurtz coupling byproducts researchgate.netresearchgate.net. |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevent reaction with O₂/H₂O | Standard procedure for all air- and moisture-sensitive reactions. |

Alternative Routes to 2-Furyl Organometallics: Scope and Limitations Relevant to this compound Precursors

Beyond the direct reaction with magnesium, alternative routes can generate 2-furyl organometallic species that can serve as precursors to this compound. The most significant alternative involves the formation of 2-furyllithium through deprotonation or metal-halogen exchange, followed by transmetalation.

The direct lithiation of furan (B31954) at the 2-position can be achieved using a strong organolithium base, such as tert-butyllithium (B1211817) (tBuLi), at very low temperatures acs.org.

Furan + tBuLi → 2-Furyllithium

Once formed, the 2-furyllithium can be converted to this compound by reacting it with a magnesium salt, typically magnesium bromide (MgBr₂). This process is known as transmetalation.

2-Furyllithium + MgBr₂ → this compound + LiBr

Scope and Limitations: This two-step approach offers the advantage of starting from furan itself, which is often more readily available or less expensive than 2-bromofuran. The lithiation route is quite general and has been used to prepare various 2-substituted furans rsc.org. However, this methodology has significant limitations. The use of highly reactive and pyrophoric organolithium reagents like tBuLi requires stringent anhydrous and anaerobic conditions and very low temperatures (e.g., -78 °C) to prevent side reactions and ensure stability acs.orgnih.gov. The cryogenic temperatures needed for the reaction can be a practical constraint, especially on a large scale. Furthermore, the strong basicity of the organolithium reagent may not be compatible with certain functional groups present on the furan ring or in the reaction medium.

Influence of Reaction Conditions and Solvents on Reagent Formation Efficiency

The efficiency of this compound formation is profoundly dependent on the specific reaction conditions and the choice of solvent. These factors influence the rate of reaction, the stability of the Grignard reagent, and the prevalence of side reactions hzdr.de.

Solvents: The solvent plays a crucial role in solvating and stabilizing the Grignard reagent through coordination with the magnesium center. Ethereal solvents are almost exclusively used for this purpose.

Tetrahydrofuran (B95107) (THF) : THF is generally considered a superior solvent for the synthesis of Grignard reagents reddit.com. Its higher solvating ability leads to greater stabilization of the organomagnesium species. This enhanced stability can be particularly important for more reactive or less stable Grignard reagents harvard.edu.

Diethyl ether (Et₂O) : Diethyl ether is also a common solvent for Grignard synthesis. While effective, the resulting Grignard reagents may be less soluble or stable compared to those formed in THF harvard.educlockss.org.

The choice of solvent can also affect the equilibrium of the Grignard reagent in solution, known as the Schlenk equilibrium, which can influence its subsequent reactivity nih.gov.

| Solvent | Key Properties | Impact on this compound Formation |

| Tetrahydrofuran (THF) | Higher polarity and solvating power | Generally provides better stabilization of the Grignard reagent, potentially leading to higher yields and stability reddit.comharvard.edu. |

| Diethyl ether (Et₂O) | Lower boiling point, traditionally used | Effective, but may result in lower solubility or stability of the reagent compared to THF harvard.educlockss.org. |

Reaction Conditions:

Temperature : The formation of Grignard reagents is a strongly exothermic process hzdr.de. Proper temperature control is essential to prevent the reaction from becoming too vigorous and to minimize the formation of byproducts. While initiation may require gentle heating, the reaction is typically maintained at a controlled temperature, sometimes below ambient, once initiated. The reactivity and stability of the formed Grignard reagent are also highly temperature-dependent; low temperatures (-78 to 0 °C) are often required for subsequent reactions with sensitive electrophiles to prevent side reactions harvard.educmu.edu.

Concentration : The concentration of the reagents can influence the reaction rate and the equilibrium between different species in solution.

Fundamental Reactivity and Mechanistic Studies of 2 Furylmagnesium Bromide

Nucleophilic Addition Reactions: Mechanistic Pathways and Intermediate Characterization

The carbon-magnesium bond in 2-furylmagnesium bromide is highly polarized, rendering the furan (B31954) C2 carbon strongly nucleophilic. This characteristic drives its participation in nucleophilic addition reactions, where it attacks electron-deficient centers.

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, is a classic example of nucleophilic addition. masterorganicchemistry.comyoutube.com The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for the nucleophilic furyl anion.

The mechanistic pathway involves the following key steps:

Nucleophilic Attack: The nucleophilic C2 carbon of the this compound attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom. masterorganicchemistry.comyoutube.com

Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate, where the oxygen atom bears a negative charge and is coordinated to the MgBr⁺ cation. youtube.com

Protonation/Workup: Subsequent treatment with a protic solvent, typically aqueous acid, protonates the alkoxide to yield the final alcohol product (a secondary alcohol from an aldehyde or a tertiary alcohol from a ketone).

The geometry of the carbonyl carbon changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized) during the reaction. masterorganicchemistry.com Depending on the basicity of the nucleophile, this addition can be reversible or irreversible; for Grignard reagents, it is generally considered irreversible. masterorganicchemistry.com

Table 1: Reaction of this compound with Carbonyl Electrophiles

| Electrophile | Intermediate | Final Product |

| Aldehyde (R-CHO) | Tetrahedral Alkoxide | Secondary Alcohol |

| Ketone (R-CO-R') | Tetrahedral Alkoxide | Tertiary Alcohol |

This compound also adds to the electrophilic carbon of nitriles (R-C≡N). This reaction provides a valuable route for the synthesis of ketones. ucalgary.calibretexts.org

The mechanism proceeds through two main stages:

Nucleophilic Addition to Nitrile: The 2-furyl group attacks the nitrile carbon, breaking the C≡N pi bond and forming a new carbon-carbon bond. This creates an intermediate imine anion (or its magnesium salt), which is stable in the reaction mixture. ucalgary.calibretexts.orgyoutube.com Unlike additions to carbonyls, the reaction stops at this stage because the negatively charged intermediate is not susceptible to a second attack by the Grignard reagent. ucalgary.cayoutube.com

Hydrolysis of Imine Intermediate: During aqueous workup (typically with acid), the imine salt is hydrolyzed. ucalgary.camasterorganicchemistry.com This process involves protonation of the nitrogen, nucleophilic attack by water on the carbon, and subsequent elimination of ammonia (B1221849) to yield the final ketone product, 2-furoylketone. ucalgary.camasterorganicchemistry.comlibretexts.org

Coupling Reactions Involving this compound: Mechanistic Insights

This compound is a key reagent in various carbon-carbon bond-forming cross-coupling reactions, particularly those catalyzed by transition metals.

The Kumada coupling, one of the first catalytic cross-coupling methods, utilizes Grignard reagents like this compound to form C-C bonds with organic halides. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.comchem-station.com While nickel catalysts are often less expensive, palladium catalysts generally offer greater chemoselectivity and a broader reaction scope. nrochemistry.comchem-station.com

The widely accepted catalytic cycle for palladium-catalyzed Kumada coupling involves three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R-X) of the organic halide, forming an organo-Pd(II) complex. wikipedia.orgnrochemistry.com

Transmetalation: The 2-furyl group is transferred from the magnesium bromide to the palladium center, displacing the halide and forming a diorgano-palladium(II) complex. wikipedia.orgnrochemistry.com

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the final product (e.g., 2-arylfuran). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nrochemistry.comchem-station.com

An isomerization step may be required prior to reductive elimination to bring the two organic groups into a cis orientation on the metal center. nrochemistry.com

Table 2: Key Steps in Palladium-Catalyzed Kumada Coupling

| Step | Catalyst Oxidation State Change | Description |

| Oxidative Addition | Pd(0) → Pd(II) | Pd(0) inserts into the R-X bond of the organic halide. |

| Transmetalation | Pd(II) → Pd(II) | The 2-furyl group is transferred from MgBr to the Pd center. |

| Reductive Elimination | Pd(II) → Pd(0) | The coupled product is released, regenerating the Pd(0) catalyst. |

A common side reaction in Kumada coupling is the homocoupling of the Grignard reagent, which produces 2,2'-bifuran (B1329537) in this case. nrochemistry.com This undesired reaction consumes the starting material and complicates purification. Homocoupling can occur through various pathways, including the reaction of two equivalents of the Grignard reagent with the catalyst.

Several strategies have been developed to suppress this homocoupling pathway:

Ligand Choice: The selection of appropriate ligands on the metal catalyst can sterically or electronically disfavor the side reactions that lead to homocoupling.

Catalyst Control: Using catalysts that promote the cross-coupling pathway at a much faster rate than the homocoupling pathway is crucial.

Use of Additives: Research has shown that certain additives can dramatically suppress homocoupling. For instance, in iron-catalyzed cross-couplings, the use of fluoride (B91410) anions (from sources like FeF₃) has been shown to be remarkably effective. organic-chemistry.org The fluoride anion is believed to stabilize the active iron species, preventing the non-selective reductive elimination that leads to the homocoupled product. organic-chemistry.org

Ring-Opening Reactions of Furan and Other Heterocyclic Systems Initiated by this compound

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain and the influence of the oxygen heteroatom. The chemistry of furans is known to be sensitive to ring-opening, which can occur as a side reaction in various transformations, often under acidic conditions. mdpi.com

While this compound is primarily used for its nucleophilic character in addition and coupling reactions, the integrity of the furan ring can be compromised under specific circumstances. For example, studies on iron complexes have shown that after the activation of a C-H bond on the furan ring, subsequent reactions with alkynes can lead to insertion and ring-opening of the furyl ligand. researchgate.net This suggests that transformations involving the formation of metal-furyl complexes, followed by reaction with other unsaturated species, could potentially provide a pathway to ring-opened products. The high reactivity of the Grignard reagent itself, however, typically favors the more conventional addition or coupling pathways over direct initiation of ring-opening.

Theoretical and Computational Investigations of Reaction Mechanisms

A comprehensive search of the scientific literature indicates a lack of specific theoretical and computational studies focused on the reaction mechanisms of this compound. While computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transition states, intermediates, and the calculation of reaction energy profiles, it appears that this compound has not yet been the subject of such detailed investigation.

Therefore, this section cannot present specific research findings, data tables, or in-depth mechanistic discussions based on theoretical and computational models for this compound. The broader field of Grignard reagent chemistry has been extensively studied through computational methods, providing general insights into their structure, aggregation, and reactivity. However, the unique electronic and structural features of the 2-furyl group warrant a dedicated computational analysis to understand its specific influence on reaction mechanisms.

Future computational studies on this compound would be invaluable in providing a deeper understanding of its chemical behavior. Such studies could explore:

The structure and stability of monomeric and dimeric forms of this compound in various solvents.

The energetics of the Schlenk equilibrium involving this compound.

The reaction pathways and transition state structures for its addition to various electrophiles, such as carbonyl compounds.

The influence of the furan oxygen on the coordination at the magnesium center and its role in the reaction mechanism.

Without available data from such studies, a detailed and scientifically accurate account for this specific subsection cannot be provided at this time.

Advanced Applications of 2 Furylmagnesium Bromide in Complex Molecule Synthesis

Construction of Furan-Containing Architectures through Carbon-Carbon Bond Formation

The primary application of 2-furylmagnesium bromide lies in its capacity as a nucleophile for the formation of carbon-carbon bonds. illinois.eduuwindsor.canih.gov As a Grignard reagent, it readily participates in reactions with a variety of electrophilic partners. This reactivity is fundamental to the construction of more complex molecules where the furan (B31954) ring is a key structural component. The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), where the magnesium atom is stabilized by solvent coordination. The preparation of this compound itself involves the reaction of 2-bromofuran (B1272941) with magnesium metal in an anhydrous environment.

The versatility of Grignard reagents like this compound allows for their use in transition metal-catalyzed cross-coupling reactions, which significantly broadens the scope of accessible furan-containing structures. illinois.edu These methods provide efficient and selective ways to form C-C bonds under milder conditions than many traditional methods.

A cornerstone of this compound's utility is its reaction with carbonyl compounds. It readily adds to aldehydes and ketones in classic Grignard reactions to produce secondary and tertiary alcohols, respectively, after an acidic workup. This reaction is a highly effective method for creating furyl-substituted carbinols, which are valuable intermediates in multistep syntheses.

The general transformation can be summarized as follows:

Reaction with Aldehydes: this compound reacts with an aldehyde (R-CHO) to yield a 2-furyl-substituted secondary alcohol.

Reaction with Ketones: Reaction with a ketone (R-CO-R') produces a 2-furyl-substituted tertiary alcohol.

While the direct synthesis of ketones using Grignard reagents requires reaction with less reactive carbonyl derivatives such as esters, nitriles, or acid chlorides, these reactions provide important pathways to 2-furyl ketones. These ketones are versatile precursors for further functionalization.

| Electrophile | Reagent | Product Type |

| Aldehyde | This compound | Furyl-substituted secondary alcohol |

| Ketone | This compound | Furyl-substituted tertiary alcohol |

| Ester | This compound | Furyl-substituted tertiary alcohol (after second addition) or Ketone (with careful control) |

| Acyl Chloride | This compound | Furyl-substituted ketone |

The synthesis of chiral molecules is a significant focus of modern organic chemistry. While the direct use of this compound in stereoselective additions was not extensively detailed in the provided research, the principles of stereoselective synthesis using organomagnesium compounds are well-established. Stereocontrol in Grignard additions to prochiral carbonyls can be achieved through the use of chiral auxiliaries, catalysts, or chiral solvents to influence the facial selectivity of the nucleophilic attack.

For instance, the use of magnesium bromide (MgBr₂) as a Lewis acid promoter has been shown to influence the stereochemical outcome in other reaction types, such as the Baylis-Hillman reaction, leading to high Z/E selectivity. organic-chemistry.org This suggests that the magnesium halide component of the Grignard reagent can play a crucial role in the transition state geometry, and its modification or the addition of specific ligands could be a strategy to induce stereoselectivity in the synthesis of chiral furan derivatives. The development of such stereoselective methods is critical for accessing enantiomerically pure furan-containing compounds for applications in pharmaceuticals and other life sciences.

Strategic Utility in the Synthesis of Natural Products with Furan Moieties

The furan ring is a structural motif found in a multitude of natural products, many of which exhibit significant biological activity. researchgate.netrsc.orgresearchgate.netnih.govresearchgate.netnih.gov this compound and its derivatives are key reagents in the total synthesis of several of these complex molecules.

A notable example is the synthesis of rosefuran , a terpenoid component of rose oil aroma, and sesquirosefuran . consensus.app The synthesis of these natural products was successfully achieved using 3-methyl-2-furylmagnesium bromide, a substituted analog of this compound. consensus.app The Grignard reagent was prepared using an activated magnesium-copper alloy and reacted with allylic bromides to construct the target molecules. consensus.app

| Natural Product | Grignard Reagent | Electrophile | Yield |

| Rosefuran | 3-Methyl-2-furylmagnesium bromide | 1-Bromo-3-methyl-2-butene | 40% consensus.app |

| Sesquirosefuran | 3-Methyl-2-furylmagnesium bromide | Geranyl bromide | 26% consensus.app |

This strategic use of a functionalized this compound highlights its importance in assembling the carbon skeleton of complex natural products, providing an efficient route to molecules that would be difficult to synthesize otherwise.

Application in the Design and Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.netpharmaguideline.com Consequently, this compound is a valuable tool for the synthesis of pharmaceutical intermediates and bioactive molecules. Its ability to introduce the furan ring allows for the construction of novel molecular architectures for drug discovery programs.

Furfural, a bio-based chemical, is a common precursor for furan derivatives used in the pharmaceutical industry. ift.co.za The conversion of these derivatives into Grignard reagents like this compound opens up a vast chemical space for the synthesis of new chemical entities. These furan-containing compounds are investigated for various therapeutic applications, including as antifungal, anticancer, and anti-inflammatory agents. nih.gov The synthesis of such molecules often relies on the robust and predictable reactivity of Grignard reagents to build the core structure.

Development of Advanced Materials Precursors Incorporating Furan Frameworks

Beyond biological applications, the furan framework is of interest in materials science. Furan derivatives can be used as monomers for the synthesis of polymers or as building blocks for functional organic materials. studysmarter.co.uk Grignard reagents, including this compound, provide a means to synthesize precursors for these materials.

For example, the synthesis of thienylene oligomers, which are used as conducting polymers, has been accomplished using the analogous 2-thienylmagnesium bromide. sigmaaldrich.com This suggests a parallel utility for this compound in the synthesis of furan-based conducting polymers and other organic electronic materials. Furthermore, Grignard reactions have been employed to functionalize surfaces, such as amorphous carbon substrates, by forming stable carbon-carbon bonds. nih.gov This methodology could be adapted using this compound to introduce furan moieties onto material surfaces, thereby tuning their chemical and physical properties for specific applications.

Catalysis and Selectivity in 2 Furylmagnesium Bromide Mediated Reactions

Transition Metal Catalysis for Enhanced Reactivity and Selectivity

The reactivity of 2-furylmagnesium bromide can be significantly enhanced and controlled through the use of transition metal catalysts. These catalysts, typically based on palladium, nickel, copper, or iron, facilitate the formation of new carbon-carbon bonds by activating the carbon-halogen bond of an electrophilic coupling partner. The general mechanism for these cross-coupling reactions, often referred to as Kumada coupling, involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst. organic-chemistry.orgwikipedia.org

Palladium-Catalyzed Transformations

In a related study on the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, the addition of zinc halides was found to be beneficial, suggesting a potential strategy to modulate the reactivity of Grignard reagents in these transformations. This "softening" of the Grignard reagent could potentially be applied to reactions involving this compound to improve yields and functional group tolerance.

Nickel-Catalyzed Processes

Nickel catalysts are a cost-effective and highly reactive alternative to palladium for Kumada-type cross-coupling reactions. organic-chemistry.orgnih.gov They have been successfully employed in the coupling of this compound with various organic halides. A notable example is the use of a nickel pincer complex, [((Me)NN2)NiCl], which effectively catalyzes the coupling of heteroaryl Grignard reagents, including this compound, with nonactivated alkyl halides. nih.gov This system demonstrates good functional group tolerance, allowing for the coupling of substrates bearing sensitive moieties such as esters, nitriles, and amides. nih.gov The mechanism is proposed to proceed through a radical-rebound process. nih.gov

Ligand-free nickel catalysis has also been explored for the coupling of aryl bromides with Grignard reagents, offering a simplified and economical approach. rhhz.net The choice of the nickel precursor can be critical, with hydrated forms of nickel chloride sometimes showing enhanced reactivity. nih.govresearchgate.net

Table 1: Examples of Nickel-Catalyzed Cross-Coupling of this compound with Alkyl Halides nih.gov

| Entry | Alkyl Halide | Catalyst | Additive | Product | Yield (%) |

| 1 | 1-iodooctane | [((Me)NN2)NiCl] (3 mol%) | TMEDA | 2-octylfuran | 85 |

| 2 | 1-bromo-3-phenylpropane | [((Me)NN2)NiCl] (3 mol%) | TMEDA | 2-(3-phenylpropyl)furan | 90 |

| 3 | 1-bromo-4-cyanobutane | [((Me)NN2)NiCl] (3 mol%) | TMEDA | 5-(furan-2-yl)pentanenitrile | 78 |

Copper-Catalyzed Reactions

Copper catalysts offer another avenue for the cross-coupling of Grignard reagents, often displaying unique reactivity patterns compared to palladium and nickel. While detailed studies focusing specifically on this compound are limited in the provided search results, the reactivity of a closely related species, 2-thienylmagnesium bromide, has been noted in copper-catalyzed mono-substitution of dibromoalkanes. This suggests that copper catalysts can indeed mediate C-C bond formation with heteroaryl Grignard reagents. The development of efficient copper-catalyzed protocols for this compound would be of significant interest due to the low cost and low toxicity of copper.

Iron-Catalyzed Processes

Iron catalysts have emerged as an environmentally benign and inexpensive alternative for cross-coupling reactions. nih.govprinceton.eduresearchgate.net Iron-catalyzed Kumada-type couplings of Grignard reagents with alkyl and aryl halides have been reported to proceed in good yields. researchgate.net While specific data tables for this compound are not extensively documented in the provided search results, one study on the iron-catalyzed cross-coupling of propargyl halides with alkylmagnesium reagents noted that 2-furyl and 2-thienyl Grignard reagents exhibited similar reactivity and selectivity to their aryl counterparts. This suggests the feasibility of employing iron catalysts for the functionalization of the furan (B31954) ring via this compound. The mechanism of iron-catalyzed cross-coupling is thought to involve low-valent iron species and may proceed through radical intermediates.

Chemo- and Regioselective Considerations in Multi-Functionalized Substrates

When either the this compound or the electrophilic coupling partner contains multiple reactive sites, the chemo- and regioselectivity of the reaction become critical. The choice of catalyst and reaction conditions can often be tuned to favor the desired product.

For instance, in the nickel-catalyzed coupling of functionalized Grignard reagents, the use of a pincer complex allowed for the selective coupling at the carbon-halogen bond without affecting ester, nitrile, or amide functionalities present in the molecule. nih.gov This high degree of chemoselectivity is a significant advantage in the synthesis of complex molecules.

In the case of substrates with multiple halogen atoms, such as dihalobenzenes, regioselective coupling can be achieved by exploiting the differential reactivity of the carbon-halogen bonds or by using specific ligands that direct the catalyst to a particular site. While specific examples involving this compound and dihaloarenes were not found in the search results, the principles of ligand-controlled regioselectivity in palladium-catalyzed cross-coupling reactions are well-established and could likely be applied to such systems.

Enantioselective Methodologies Utilizing Chiral Auxiliaries or Ligands

The development of enantioselective cross-coupling reactions is a major focus of modern organic synthesis, enabling the preparation of chiral molecules in high enantiomeric excess. While the direct use of chiral auxiliaries on the this compound was not detailed in the provided search results, the use of chiral ligands on the transition metal catalyst is a common and powerful strategy.

Nickel-catalyzed asymmetric Kumada reactions have been successfully developed for the coupling of racemic α-bromoketones with aryl Grignard reagents. mit.edu These reactions, which proceed at low temperatures, utilize chiral bis(oxazoline) ligands to induce enantioselectivity, providing access to racemization-prone α-arylketones in good yields and high enantiomeric excess. mit.edu Although this specific example does not involve this compound, it demonstrates the potential for developing enantioselective nickel-catalyzed cross-couplings with Grignard reagents. The principles established in such systems could be extended to reactions involving this compound and prochiral electrophiles to generate enantioenriched furan-containing compounds.

Solvent Effects and Additive Modulations on Reaction Outcomes

The chemical behavior of this compound, like other Grignard reagents, is profoundly influenced by its immediate chemical environment. The choice of solvent and the introduction of specific additives are critical variables that can dictate the course of a reaction, modulating reactivity, and controlling selectivity (chemo-, regio-, and stereo-). Understanding these effects is paramount for designing efficient and precise synthetic transformations.

Solvent Effects on Reactivity and Selectivity

The solvent plays a multifaceted role in reactions involving this compound. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are most commonly employed due to their ability to solvate the magnesium center. This coordination is crucial for the formation and stabilization of the Grignard reagent, preventing its aggregation and precipitation. The solvation state of the Grignard reagent is described by the Schlenk equilibrium, which involves an equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this equilibrium, and thus the reactivity of the organometallic species, is heavily dependent on the coordinating ability of the solvent.

While essential for stability, strongly coordinating solvents like THF can sometimes be detrimental to achieving high levels of stereoselectivity, particularly in reactions with chiral carbonyl compounds. In additions to substrates bearing a chelating group (e.g., an α-alkoxy ketone), the solvent molecules can compete with the substrate's chelating moiety for coordination to the magnesium atom. This competition can disrupt the formation of a rigid, well-defined cyclic transition state, which is often necessary to enforce high diastereoselectivity.

In contrast, employing non-coordinating or weakly coordinating solvents, such as dichloromethane (B109758) (CH₂) or toluene, can favor substrate chelation. By minimizing solvent-magnesium interactions, the substrate can form a more rigid bidentate complex with the Grignard reagent, leading to a more ordered transition state and, consequently, a higher degree of stereocontrol. For instance, in analogous systems using other Grignard reagents, a switch from THF to a non-coordinating solvent like dichloromethane has been shown to dramatically increase diastereoselectivity in additions to α-alkoxy aldehydes by favoring a chelation-controlled pathway. researchgate.net

Additive Modulations for Enhanced Control

Additives are frequently used to modulate the reactivity and selectivity of this compound. These can range from simple salts to complexing agents and Lewis acids, each influencing the reaction outcome through different mechanisms.

Lewis Acid Catalysis and Chelation Control:

Lewis acids are among the most powerful additives for controlling selectivity in Grignard additions. A Lewis acid can coordinate to a Lewis basic site on the substrate, typically a carbonyl oxygen, activating it towards nucleophilic attack. More importantly, in substrates with additional Lewis basic sites, a Lewis acid can act as a template, locking the substrate in a specific conformation through the formation of a chelate.

This principle is effectively demonstrated in the diastereoselective addition of Grignard reagents to α-alkoxy aldehydes. In the absence of a strong chelating control element, the reaction may proceed through a non-chelation pathway (e.g., the Felkin-Anh model), leading to a particular diastereomer. However, the introduction of a suitable Lewis acid can override this intrinsic preference.

A compelling example, analogous to reactions that would involve this compound, is the addition of a Grignard reagent to a chiral α-alkoxy aldehyde. The use of magnesium bromide-diethyl etherate (MgBr₂·OEt₂) as an additive in a non-coordinating solvent like dichloromethane can enforce a rigid, five-membered chelated transition state. researchgate.net This chelation forces the nucleophilic attack to occur from a specific face of the carbonyl, leading to the formation of the "anti" or chelation-controlled product with high selectivity. researchgate.net

The table below illustrates the impact of both solvent and a Lewis acid additive on the diastereoselectivity of a Grignard addition to an α-alkoxy aldehyde, a model for the behavior of this compound under similar conditions.

| Entry | Grignard Reagent | Solvent | Additive | Yield (%) | Diastereomeric Ratio (Chelation:Non-chelation) |

|---|---|---|---|---|---|

| 1 | R-MgBr | THF | None | 85 | 30:70 |

| 2 | R-MgBr | CH₂Cl₂ | None | 70 | 65:35 |

| 3 | R-MgBr | CH₂Cl₂ | MgBr₂·OEt₂ (1.2 eq) | 92 | 95:5 |

As the data indicate, the reaction in the coordinating solvent THF (Entry 1) provides poor selectivity, favoring the non-chelation product. Switching to the non-coordinating solvent dichloromethane (Entry 2) improves the outcome by favoring the chelation pathway, though selectivity remains moderate. The most dramatic effect is observed upon the addition of MgBr₂·OEt₂ in dichloromethane (Entry 3), which leads to a significant increase in both yield and diastereoselectivity, strongly favoring the chelation-controlled product. This highlights the synergistic effect of tuning both the solvent and employing a suitable additive to achieve precise control over the reaction outcome.

Analytical and Spectroscopic Methodologies for Investigating 2 Furylmagnesium Bromide Reactions

In Situ Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Real-time monitoring of reactions involving 2-Furylmagnesium bromide provides critical data on kinetics, the formation of intermediates, and the influence of reaction parameters. In situ spectroscopy allows for the observation of species as they exist in the reaction medium, avoiding potential artifacts from sample workup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and concentration of species in a Grignard reaction. nih.gov For this compound, ¹H NMR can be used to monitor the disappearance of the starting material, 2-bromofuran (B1272941), and the appearance of the Grignard reagent itself. The formation of the C-Mg bond at the C2 position of the furan (B31954) ring induces significant changes in the chemical shifts of the heterocyclic protons due to altered electronic distribution.

Quantitative NMR (qNMR) offers a precise method for determining the concentration of the Grignard reagent without the need for titration, which can be cumbersome for reactive species. ox.ac.ukresearchgate.net By adding a known amount of an inert internal standard with non-overlapping signals, the concentration of this compound can be calculated by comparing the integral of its characteristic peaks to the integral of the standard's peak. researchgate.net This is crucial for understanding reaction stoichiometry and calculating yields accurately. In situ NMR studies can also shed light on the complex Schlenk equilibrium, which governs the distribution of R₂Mg and MgX₂ species in solution. bath.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for Monitoring the Formation of this compound Theoretical data for illustrative purposes.

| Compound | Proton | Expected Chemical Shift (δ, ppm) | Rationale for Monitoring |

| 2-Bromofuran | H5 | ~7.4 | Signal decreases as reactant is consumed. |

| H3 | ~6.4 | Signal decreases as reactant is consumed. | |

| H4 | ~6.3 | Signal decreases as reactant is consumed. | |

| This compound | H5 | ~7.6 | Signal increases upon Grignard formation; deshielded by proximity to C-Mg bond. |

| H3 | ~6.8 | Signal appears and increases; significant shift upon C-Mg bond formation. | |

| H4 | ~6.2 | Signal shifts and can be monitored for product formation. |

This interactive table outlines the expected changes in the proton NMR spectrum during the synthesis of this compound. The shifts are illustrative and can vary based on solvent and concentration.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides real-time, non-invasive monitoring of changes in chemical bonding during a reaction. hzdr.dersc.org For reactions involving this compound, in situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly effective. mt.com A probe inserted directly into the reaction vessel can track the consumption of reactants and the formation of products by monitoring their characteristic vibrational frequencies.

Key vibrational modes of the furan ring, such as C-H, C=C, and the ring breathing modes, are sensitive to the substitution at the C2 position. globalresearchonline.netudayton.edu The formation of the C-Mg bond alters these frequencies, providing a clear spectral signature for the Grignard reagent. researchgate.net For instance, in a subsequent reaction with a ketone, the disappearance of the ketone's C=O stretching band (typically ~1715 cm⁻¹) and the appearance of new bands corresponding to the C-O-Mg bond of the resulting alkoxide intermediate can be tracked to determine reaction kinetics and endpoint. researchgate.net Raman spectroscopy offers complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum. chemicalpapers.com

Chromatographic and Mass Spectrometric Approaches for Product Analysis and Purity Assessment in Synthetic Studies

Once a reaction involving this compound is complete and quenched, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a primary technique for product identification and purity assessment. researchgate.netdatapdf.com GC separates the volatile components of the reaction mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint for each component. imreblank.ch The molecular ion peak (M⁺) helps determine the molecular weight of the product, while the fragmentation pattern gives structural clues. For products derived from the 2-furyl moiety, characteristic fragments corresponding to the furan ring are often observed. ed.ac.ukresearchgate.net For example, in the reaction of this compound with benzaldehyde to form (2-furyl)(phenyl)methanol, GC-MS would be used to confirm the identity of the product and quantify any remaining starting materials or byproducts, thereby assessing the reaction's efficiency and selectivity.

Table 2: Plausible GC-MS Fragmentation Data for a Hypothetical Product: (2-Furyl)(phenyl)methanol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Structure | Significance in Identification |

| 174 | [M]⁺ | C₁₁H₁₀O₂ | Molecular Ion Peak, confirms molecular weight. |

| 173 | [M-H]⁺ | C₁₁H₉O₂ | Loss of a hydrogen atom. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation | Indicates the presence of the phenyl-carbonyl substructure, a very stable fragment. |

| 95 | [C₅H₃O₂]⁺ | Furoyl cation after rearrangement | Characteristic fragment indicating the 2-furyl moiety attached to the carbonyl carbon. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Confirms the presence of the phenyl group. |

| 68 | [C₄H₄O]⁺ | Furan radical cation | Indicates fragmentation of the furan ring itself. |

This interactive table presents a hypothetical fragmentation pattern that would be used to identify the product of a reaction between this compound and benzaldehyde.

X-ray Crystallography of Key Intermediates or Adducts for Structural Elucidation of Reactive Species

While challenging due to the inherent instability of many organometallic intermediates, single-crystal X-ray crystallography provides the most definitive structural information. If a key intermediate or a stable adduct in a reaction pathway of this compound can be crystallized, this technique can unambiguously determine its three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry. rsc.org

For example, crystallizing an adduct of this compound with a ketone could provide invaluable insight into the coordination of the magnesium atom. researchgate.net Such a structure would reveal whether the Grignard reagent exists as a monomer or a dimer in the solid state, the number and type of solvent molecules (e.g., THF) coordinated to the magnesium center, and the precise geometry of the newly formed C-C bond and the magnesium alkoxide. This information is fundamental to understanding the reaction mechanism at a molecular level, validating or refuting mechanisms proposed based on spectroscopic or kinetic data.

Emerging Research Directions and Future Perspectives in 2 Furylmagnesium Bromide Chemistry

Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and application of 2-Furylmagnesium bromide. Traditional Grignard syntheses, while effective, often rely on volatile and flammable organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and can generate significant waste. beyondbenign.org Current research is therefore focused on developing more environmentally benign alternatives.

One promising approach is the exploration of mechanochemistry , which involves conducting reactions in the solid state by grinding or milling. This solvent-free method can lead to a significant reduction in waste and energy consumption. chemrxiv.orgresearchgate.net The mechanochemical synthesis of Grignard reagents, including potentially this compound, has been shown to be a viable and more sustainable alternative to solution-based methods. chemrxiv.org Another key area of research is the investigation of alternative, greener solvents . While Grignard reagents are notoriously sensitive to protic solvents like water, studies are exploring the use of more sustainable solvent systems that can minimize environmental impact without compromising reaction efficiency.

The application of green chemistry principles also extends to the reactions of this compound. This includes the development of catalytic reactions that maximize atom economy, minimizing the formation of byproducts. By focusing on these sustainable approaches, the environmental footprint associated with the synthesis and use of this important Grignard reagent can be significantly reduced.

| Green Chemistry Approach | Description | Potential Benefits for this compound Chemistry |

| Mechanosynthesis | Performing the Grignard reaction by grinding the reactants together in the absence of a solvent. chemrxiv.orgbohrium.com | Reduced solvent waste, lower energy consumption, potentially faster reaction times. |

| Alternative Solvents | Investigating the use of more environmentally friendly solvents, such as bio-derived ethers or ionic liquids. | Reduced toxicity and flammability, improved process safety, potential for solvent recycling. |

| Atom Economy | Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. | Minimized waste generation, increased efficiency of chemical transformations. |

| Catalysis | Utilizing catalytic amounts of reagents to promote reactions, rather than stoichiometric quantities. | Reduced reagent consumption and waste, potential for novel reactivity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the way chemical reactions are performed, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov The continuous synthesis of Grignard reagents, including aryl and heteroaryl Grignards like this compound, in flow reactors has been demonstrated to be a highly effective technique. researchgate.netresearchgate.net

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This level of control is particularly beneficial for the often exothermic and sensitive Grignard reactions. The small reaction volumes within the flow system also enhance safety by minimizing the risks associated with handling larger quantities of reactive intermediates. researchgate.net

Automated synthesis platforms, often referred to as "chemputers," can be programmed to perform complex multi-step syntheses with minimal human intervention. nih.govresearchgate.net These platforms can be integrated with online analytical techniques, such as NMR spectroscopy, to monitor reaction progress in real-time and even allow for automated optimization of reaction conditions. nih.govresearchgate.net The on-demand synthesis of Grignard reagents using disposable cartridges is another innovative approach that enhances convenience and reproducibility. beilstein-archives.org The application of these technologies to the synthesis and subsequent reactions of this compound has the potential to accelerate drug discovery and process development by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

| Feature | Description | Advantages for this compound Chemistry |

| Precise Control | Accurate manipulation of reaction parameters (temperature, residence time, stoichiometry). nih.gov | Improved reaction selectivity and yield, enhanced safety. |

| Enhanced Safety | Small reaction volumes minimize the hazards associated with exothermic reactions and reactive intermediates. researchgate.net | Reduced risk of thermal runaways and explosions. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. researchgate.net | Facilitates the industrial application of this compound. |

| Automation | Robotic systems for reagent handling, reaction execution, and product purification. nih.govsciforum.net | Increased throughput, improved reproducibility, and reduced labor costs. |

| On-Demand Synthesis | Cartridge-based systems for the convenient and fresh preparation of the Grignard reagent. beilstein-archives.org | Eliminates the need for storage of unstable reagents. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While this compound is well-established in its role as a nucleophile for the formation of carbon-carbon bonds, ongoing research is focused on uncovering novel reactivity patterns and developing unprecedented transformations. The furan (B31954) moiety itself is a versatile building block, and its unique electronic properties can be harnessed to participate in a variety of chemical reactions. researchgate.net

One area of active exploration is the development of new cross-coupling reactions . While traditional cross-coupling reactions often involve organometallic reagents with transition metal catalysts, there is growing interest in developing iron-catalyzed cross-coupling reactions as a more sustainable and cost-effective alternative to palladium-based systems. researchgate.netbris.ac.uk The application of such methods to this compound could open up new avenues for the synthesis of complex biaryl and heteroaryl structures. The development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, is another exciting frontier. nih.gov Designing multicomponent reactions that incorporate this compound would provide a highly efficient route to structurally diverse molecules.

Furthermore, researchers are investigating the potential for unusual reactivity of Grignard reagents under specific conditions. For example, reports have shown that Grignard reagents can participate in unexpected addition reactions and selective carbon-carbon bond cleavages. nih.govrsc.org Exploring the possibility of such transformations with this compound could lead to the discovery of entirely new synthetic methodologies. The reactivity of furan derivatives in Diels-Alder reactions is also an area of interest, and the introduction of a magnesium bromide moiety could influence the stereochemical outcome of such cycloadditions. acs.org

| Research Area | Description | Potential for this compound |

| Novel Cross-Coupling | Development of new catalytic systems, such as those based on iron, for cross-coupling reactions. researchgate.netbris.ac.uk | Access to a wider range of functionalized furan derivatives. |

| Multicomponent Reactions | Designing one-pot reactions where multiple components react to form a complex product. nih.gov | Rapid and efficient synthesis of complex molecules containing the furan motif. |

| Unusual Reactivity | Investigating unexpected reaction pathways, such as unique addition reactions or bond cleavages. nih.govrsc.org | Discovery of new synthetic transformations and reaction mechanisms. |

| Stereoselective Reactions | Controlling the three-dimensional arrangement of atoms in the products of reactions involving this compound. | Synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science. |

Computational Predictions and Machine Learning Applications in Reaction Design

The integration of computational chemistry and machine learning is revolutionizing the way chemical reactions are designed and optimized. beilstein-journals.orgsemanticscholar.org These powerful tools are being increasingly applied to understand and predict the behavior of Grignard reagents, including this compound.

Density Functional Theory (DFT) calculations can provide valuable insights into the structure, stability, and reactivity of organometallic compounds. nih.gov For this compound, DFT studies can be used to elucidate the reaction mechanisms of its formation and subsequent reactions, helping chemists to understand the factors that control selectivity and yield. nih.gov By modeling the transition states of different reaction pathways, it is possible to predict the most likely outcome of a reaction and to design catalysts that favor a desired transformation.

Machine learning algorithms are also emerging as a powerful tool for reaction optimization and prediction. beilstein-journals.orgrsc.org By training models on large datasets of chemical reactions, it is possible to develop algorithms that can predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation. semanticscholar.org These models can also be used to predict the products of unknown reactions, accelerating the discovery of new chemical transformations. researchgate.net The application of machine learning to the chemistry of this compound has the potential to significantly reduce the amount of time and resources required for reaction development, enabling chemists to more efficiently explore new areas of chemical space.

| Computational Tool | Application in this compound Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state energies, and analysis of electronic structure. nih.gov | A deeper understanding of reactivity, enabling the rational design of more efficient and selective reactions. |

| Ab Initio Molecular Dynamics | Simulation of the dynamic behavior of this compound in solution, including solvent effects. nih.gov | Insight into the role of the solvent in the Schlenk equilibrium and reaction pathways. |

| Machine Learning Models | Prediction of reaction outcomes, optimization of reaction conditions, and identification of novel reaction pathways. beilstein-journals.orgrsc.org | Accelerated discovery of new reactions and more efficient development of synthetic processes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating the structural features of reactants and catalysts with reaction outcomes. | Predictive models for catalyst selection and substrate scope. |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-furylmagnesium bromide in laboratory settings?

- Answer : this compound, as a Grignard reagent, is highly reactive with water and air. Safety protocols include:

- Inert Atmosphere : Use under nitrogen/argon with rigorously dried solvents .

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves (tested for compatibility), and full-face shields .

- Fire Prevention : Avoid ignition sources; use CO₂ or dry chemical extinguishers for fires .

- Spill Management : Neutralize with dry sand or inert adsorbents; never use water .

Q. How can the purity of this compound solutions be validated before use in reactions?

- Answer :

- Titration : Employ Karl Fischer titration to confirm anhydrous conditions, as water degrades Grignard reagents .

- NMR Analysis : Use deuterated solvents (e.g., THF-d₈) to detect residual protons from decomposition products (e.g., furan derivatives) .

- Colorimetric Assays : Monitor solution turbidity or color shifts indicative of oxidation (e.g., brown discoloration suggests MgO formation) .

Q. What are the optimal solvents and temperatures for synthesizing this compound?

- Answer :

- Solvents : Anhydrous diethyl ether or tetrahydrofuran (THF) are preferred. THF enhances reactivity due to stronger Lewis acid-base interactions with Mg .

- Temperature : Initiate synthesis at 0–5°C to control exothermic reactions; gradual warming to 40°C ensures complete metalation .

- Substrate Ratio : A 1:1.2 molar ratio of magnesium to 2-bromofuran minimizes unreacted starting material .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the reactivity of this compound in cross-coupling reactions?

- Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize the Grignard intermediate, enhancing nucleophilicity. Non-polar solvents (e.g., hexane) reduce side reactions but slow kinetics .

- Counterion Effects : Bromide ions (vs. chloride) improve solubility in ethers but may require additives (e.g., LiCl) to accelerate transmetallation in Stille couplings .

- Case Study : In Suzuki-Miyaura reactions, THF with 10% HMPA increases yields by 15–20% via coordination to Mg²⁺ .

Q. What analytical techniques resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Answer :

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to track reagent consumption and intermediate formation .

- Isotopic Labeling : ¹³C-labeled furan precursors help distinguish between desired product and byproducts (e.g., dimerization) in GC-MS .

- Statistical Design : Multivariate analysis (e.g., DoE) identifies critical variables (e.g., stirring rate, Mg surface area) causing yield variability .

Q. How can computational modeling predict the stability and reaction pathways of this compound?

- Answer :

- DFT Calculations : Model Mg-C bond dissociation energies to predict thermal decomposition thresholds (e.g., >60°C in THF) .

- Transition State Analysis : Identify steric hindrance in furan-Mg complexes affecting regioselectivity in nucleophilic additions .

- Solvent Parameterization : COSMO-RS models correlate solvent dielectric constants with reagent half-life (e.g., THF extends stability by 2× vs. ether) .

Methodological Challenges

Q. Why do inconsistencies arise in quantifying this compound’s concentration via titration, and how can they be mitigated?

- Answer :

- Error Sources : Residual moisture in titrants or solvents hydrolyzes the reagent, skewing results.

- Mitigation : Pre-dry titration glassware at 120°C and use anhydrous methanol as a quench agent .

- Alternative Methods : Iodometric titration with Wijs reagent improves precision (±2%) by targeting active Mg sites .

Q. What strategies prevent furan ring decomposition during prolonged storage of this compound?

- Answer :

- Stabilizers : Add 1% 2,2,6,6-tetramethylpiperidine to scavenge trace acids .

- Storage Conditions : Maintain at –20°C in flame-sealed ampoules under argon; avoid light exposure to prevent radical degradation .

- Quality Monitoring : Periodic ¹H NMR checks for furan proton shifts (δ 6.3–7.1 ppm) detect early decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.